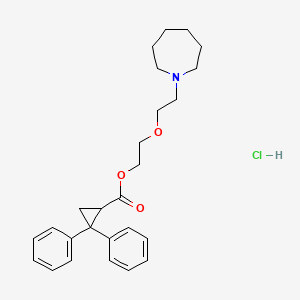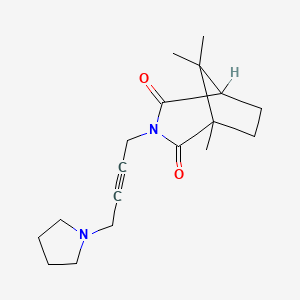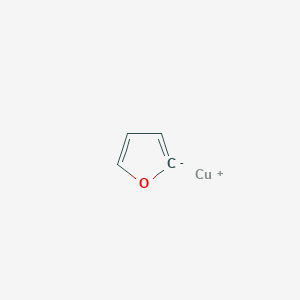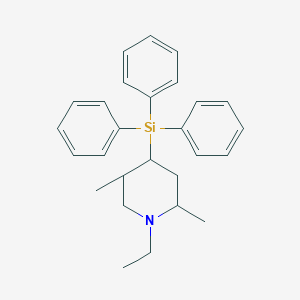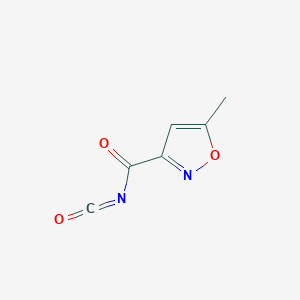
5-Methyl-1,2-oxazole-3-carbonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,2-oxazole-3-carbonyl isocyanate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin. This reaction yields 5-aryloxazoles in high purity . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst .
Industrial Production Methods
the general principles of oxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, are likely employed on a larger scale .
化学反应分析
Types of Reactions
5-Methyl-1,2-oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Including AuCl3 and CuCl.
Major Products
The major products formed from these reactions are various substituted oxazoles, which can be further functionalized for specific applications .
科学研究应用
5-Methyl-1,2-oxazole-3-carbonyl isocyanate has several scientific research applications:
作用机制
The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Methyl-1,2-oxazole-3-carbonyl isocyanate include:
- 5-Methylisoxazole-3-carbonyl chloride
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- (5-methyl-1,3-oxazol-2-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique isocyanate functional group. This group imparts distinct reactivity and potential for forming a wide range of derivatives, making it a valuable compound in synthetic chemistry .
属性
CAS 编号 |
37071-01-5 |
|---|---|
分子式 |
C6H4N2O3 |
分子量 |
152.11 g/mol |
IUPAC 名称 |
5-methyl-1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8-11-4)6(10)7-3-9/h2H,1H3 |
InChI 键 |
DKFRLFXSPOEWOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


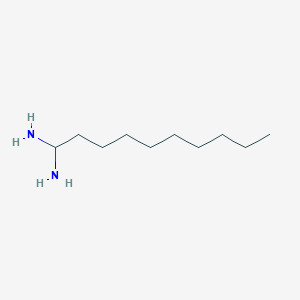
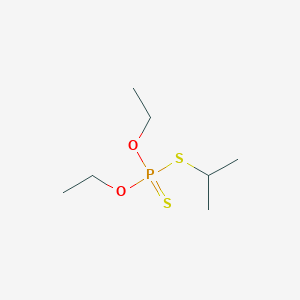
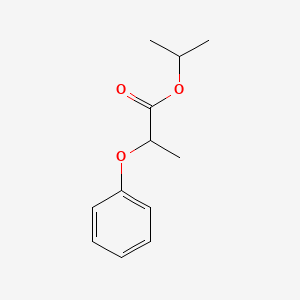
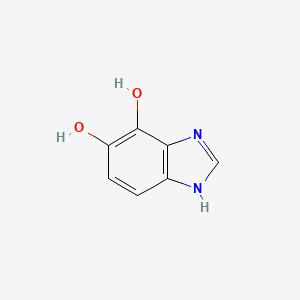
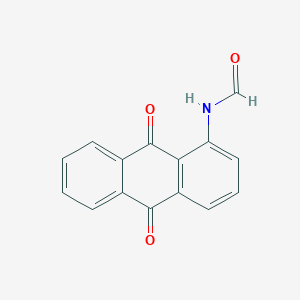
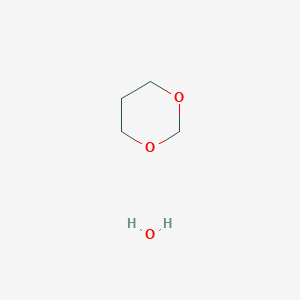
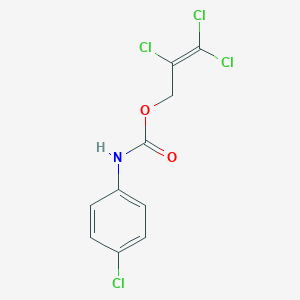

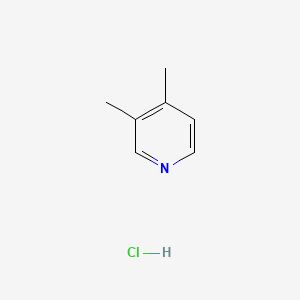
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
